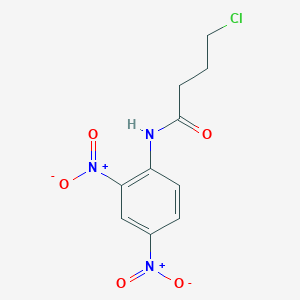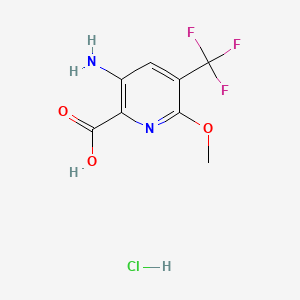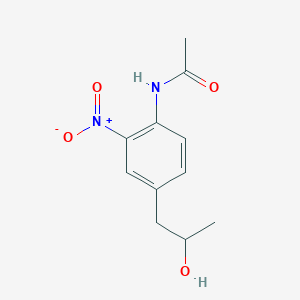
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a nitro group and a hydroxypropyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide typically involves the nitration of a suitable precursor followed by the introduction of the hydroxypropyl group and the acetamide moiety. One common synthetic route includes the following steps:
Nitration: The precursor compound, such as 4-aminophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxypropylation: The nitrated intermediate is then reacted with propylene oxide under basic conditions to introduce the hydroxypropyl group.
Acetylation: Finally, the hydroxypropylated intermediate is acetylated using acetic anhydride in the presence of a catalyst to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of N-(4-(2-hydroxypropyl)-2-aminophenyl)acetamide.
Substitution: Formation of substituted acetamide derivatives.
科学研究应用
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and hydroxypropyl group can influence its binding affinity and specificity towards these targets. Additionally, the compound may undergo metabolic transformations that further modulate its activity.
相似化合物的比较
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)acetamide: Lacks the nitro and hydroxypropyl groups, resulting in different chemical and biological properties.
N-(4-(2-hydroxyethyl)-2-nitrophenyl)acetamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group, which may affect its reactivity and applications.
N-(4-(2-nitrophenyl)acetamide): Lacks the hydroxypropyl group, leading to different solubility and reactivity profiles.
属性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
N-[4-(2-hydroxypropyl)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(14)5-9-3-4-10(12-8(2)15)11(6-9)13(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,12,15) |
InChI 键 |
MCSMSATUIVCTDA-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
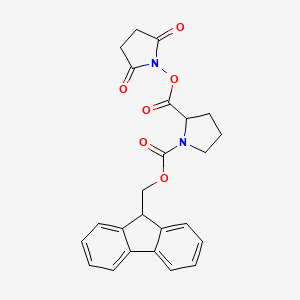
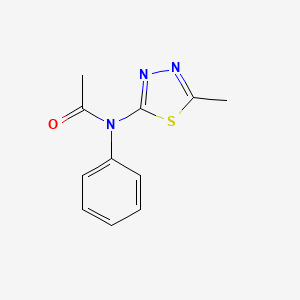
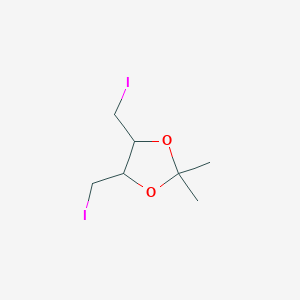

![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)

![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13902934.png)

![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)
